molecular formula C7H14Cl2N4 B6174412 2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride CAS No. 2580238-28-2

2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride

Cat. No.: B6174412
CAS No.: 2580238-28-2
M. Wt: 225.1
InChI Key:
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Description

2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its pyrimidine ring structure, which is substituted with an aminoethyl group and a methyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride typically involves the reaction of 2-chloro-6-methylpyrimidine with ethylenediamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with similar reactivity but lacking the pyrimidine ring.

    Triethylenetetramine: A larger polyamine with multiple amino groups, used in similar applications but with different properties.

    Piperazine derivatives: Compounds with a similar amine functionality but different ring structures.

Uniqueness

2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to form stable salts with hydrochloric acid enhances its solubility and makes it suitable for various applications in research and industry.

Properties

CAS No.

2580238-28-2

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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